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molecular formula C8H7BrFNO B1526074 4-Bromo-2-fluoro-6-methylbenzamide CAS No. 1242156-51-9

4-Bromo-2-fluoro-6-methylbenzamide

Cat. No. B1526074
M. Wt: 232.05 g/mol
InChI Key: IJOBPZLSYVGZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

A mixture of 4-bromo-2-fluoro-6-methylbenzamide (10 g), cyclopropylboronic acid (4.87 g, 1.25 eq), tricyclohexylphosphine (725 mg, 0.06 eq), tris (dibenzyllideneacetone)dipalladium(0) chloroform adduct (446 mg, 0.01 eq) and potassium carbonate (17.9 g, 3 eq) in toluene (100 ml) and water (10 ml) was stirred under reflux in an inert (nitrogen) environment for about 24 h. The reaction mixture was then cooled to about 60° C. and treated with 10% aqueous ammonium hydroxide (60 ml) and then with ethyl acetate (60 ml). Layers were separated, the organic phase was washed with brine and filtered to remove particulate material. The extract was concentrated under reduced pressure to about 30 ml to obtain a slurry. This was diluted with heptane (80 ml) and ethyl acetate (20 ml) and then heated to reflux to dissolve all solids. The resulting solution cooled slowly to room temperature to allow the product to crystallize out. The precipitated product was isolated by filtration, washed with ethyl acetate-heptane (1:1) mixture (60 ml), dried under vacuum at about 60° C. to obtain 6.85 g (82.3% isolated yield) of product.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzyllideneacetone)dipalladium(0) chloroform
Quantity
446 mg
Type
reactant
Reaction Step Three
Quantity
17.9 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:8])=[O:7])=[C:4]([F:12])[CH:3]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>C1(C)C=CC=CC=1.O.CCCCCCC.C(OCC)(=O)C>[CH:13]1([C:2]2[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:8])=[O:7])=[C:4]([F:12])[CH:3]=2)[CH2:15][CH2:14]1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N)C(=C1)C)F
Name
Quantity
4.87 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
725 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Three
Name
(dibenzyllideneacetone)dipalladium(0) chloroform
Quantity
446 mg
Type
reactant
Smiles
Step Four
Name
Quantity
17.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an inert (nitrogen) environment for about 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove particulate material
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure to about 30 ml
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution cooled slowly to room temperature
CUSTOM
Type
CUSTOM
Details
to crystallize out
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate-heptane (1:1) mixture (60 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 60° C.
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
6.85 g (82.3% isolated yield) of product

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC(=C(C(=O)N)C(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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